molecular formula C26H25NO4 B1302872 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid CAS No. 270062-91-4

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Cat. No. B1302872
CAS RN: 270062-91-4
M. Wt: 415.5 g/mol
InChI Key: YOSGJRFPFRIFNX-IBGZPJMESA-N
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Description

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid, also known as S-3-FMCB, is an organic compound with a variety of potential applications in the fields of chemistry, pharmacology, and biochemistry. S-3-FMCB is a synthetic amino acid that can be used as a building block for the synthesis of complex molecules. It is also a potential therapeutic agent, as it has been found to possess a variety of biochemical and physiological effects in both in vitro and in vivo studies.

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), with its carbonyl and carboxyl functional groups, demonstrates flexibility in drug synthesis, reducing costs and simplifying processes. It serves as a raw material for direct drug synthesis and the creation of derivatives for drug release, such as paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV. Furthermore, it can function as a linker in pharmaceutical intermediates or undergo acylation and esterification to form active functional groups, showcasing its potential in medicine and chemical reagent modification (Zhang et al., 2021).

Phosphonic Acid Applications

Phosphonic acids, with structural analogy to phosphate moieties, find diverse applications, including bioactive properties (drugs, pro-drugs), bone targeting, and the design of materials for functionalization of surfaces and medical imaging. This highlights the utility of functional groups similar to those in the specified compound for varied scientific and medicinal purposes (Sevrain et al., 2017).

Amino Acid Functionalization of Quantum Dots

The functionalization of quantum dots with amino acids significantly enhances their optical and electronic properties. Amino acid-functionalized quantum dots exhibit high solubility, sustainability, and compatibility for optoelectronic device fabrication. This suggests the potential of incorporating functional groups from the specified compound into quantum dot systems for a range of applications (Ravi et al., 2021).

Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

Metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), are crucial for synthesizing cyclic β-amino acids, indicating the importance of chemical transformations involving compounds with similar functional groups for developing new molecular entities with potential medicinal applications (Kiss et al., 2018).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSGJRFPFRIFNX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139722
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270062-91-4
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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